[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine
Description
[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine is a triazole-derived compound featuring a trifluoroethyl substituent at the 1-position of the triazole ring and a primary amine group at the 4-position. It is commercially available as the hydrochloride salt (CAS: 442129-37-5) with a molecular weight of 262.78 g/mol and the formula C₆H₈F₃N₄·HCl . This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for triazole formation . The trifluoroethyl group enhances lipophilicity and metabolic stability, making it relevant for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N4/c6-5(7,8)3-12-2-4(1-9)10-11-12/h2H,1,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLJUVBFXJHBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine typically involves the reaction of 2,2,2-trifluoroethyl azide with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include various triazole derivatives, amine derivatives, and substituted triazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its trifluoroethyl group enhances the compound’s stability and bioavailability .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation .
Mechanism of Action
The mechanism of action of [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets. The triazole ring plays a crucial role in stabilizing the compound’s interaction with its molecular targets, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares the target compound with similar triazolyl methanamine derivatives:
Key Observations:
- Trifluoroethyl vs. Aryl Groups : The trifluoroethyl group in the target compound increases molecular weight (262.78 vs. ~188–230 g/mol for aryl analogs) and lipophilicity, which may improve blood-brain barrier penetration compared to aryl-substituted derivatives .
- Fluorinated Analogs : Fluorine-containing derivatives (e.g., 2-fluoro-5-methylphenyl, 4-fluoro-2-methylphenyl) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation .
Biological Activity
[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine is a synthetic organic compound characterized by a triazole ring and a trifluoroethyl group. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry. The compound has garnered interest due to its possible applications as an antimicrobial and anticancer agent, as well as its use in studying enzyme-substrate interactions.
Chemical Structure and Properties
The chemical formula for this compound is . Its molecular structure includes:
- Triazole Ring : A five-membered heterocyclic structure that plays a crucial role in biological activity due to its ability to form hydrogen bonds.
- Trifluoroethyl Group : Known for its strong electron-withdrawing properties, this group enhances the compound's stability and bioavailability.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.12 g/mol |
| IUPAC Name | [1-(2,2,2-trifluoroethyl)triazol-4-yl]methanamine |
| InChI Key | KDLJUVBFXJHBSO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoroethyl group increases binding affinity and selectivity towards enzymes and receptors. The triazole ring stabilizes these interactions through hydrogen bonding and π-stacking.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It can interact with various receptors influencing signaling pathways related to cancer and infectious diseases.
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains.
Anticancer Activity
The compound shows promise in cancer research due to its ability to induce apoptosis in cancer cells. Studies have demonstrated that triazole derivatives can disrupt cancer cell proliferation by targeting specific pathways.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of triazole derivatives. For instance:
- Synthesis Methodology : The synthesis typically involves the reaction of 2,2,2-trifluoroethyl azide with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This method allows for high yields and the formation of diverse chemical libraries for drug discovery.
- Biological Evaluation : In vitro studies have shown that this compound exhibits significant activity against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in antimicrobial research .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Induces apoptosis in cultured cancer cells |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
